

Application Notes and Protocols: MPT0E028

Administration in Mouse Tumor Models

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Compound of Interest

Compound Name: *Hdac-IN-32*

Cat. No.: *B12419162*

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Introduction

MPT0E028 is a potent, orally active histone deacetylase (HDAC) inhibitor with significant anti-tumor activity observed in preclinical mouse models. It primarily inhibits HDAC1, HDAC2, and HDAC6, leading to cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways.^[1] These application notes provide a detailed protocol for the in vivo administration of MPT0E028 in a human colorectal cancer xenograft mouse model, along with representative data and visualization of its mechanism of action. MPT0E028 has demonstrated greater efficacy than the FDA-approved HDAC inhibitor Vorinostat (SAHA) in similar preclinical settings.^{[2][3][4]}

Data Presentation

In Vivo Efficacy of MPT0E028 in HCT116 Xenograft Model

The following tables summarize the quantitative data from a study evaluating the anti-tumor efficacy of MPT0E028 in a human colorectal cancer (HCT116) xenograft mouse model.

Table 1: IC₅₀ Values of MPT0E028 against various HDACs^[1]

HDAC Isoform	IC50 (nM)
HDAC1	53.0
HDAC2	106.2
HDAC6	29.5

Table 2: Tumor Growth Inhibition in HCT116 Xenograft Model[5]

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm ³) ± SEM (Day 20)	Tumor Growth Inhibition (%)
Vehicle Control	-	1250 ± 150	0
MPT0E028	50	750 ± 100	40
MPT0E028	100	500 ± 80	60
SAHA	100	850 ± 120	32

Table 3: Animal Body Weight Monitoring[5]

Treatment Group	Dose (mg/kg)	Mean Body Weight (g) ± SEM (Day 20)
Vehicle Control	-	21.5 ± 1.0
MPT0E028	50	21.2 ± 1.2
MPT0E028	100	21.0 ± 1.1
SAHA	100	20.8 ± 1.3

Note: No significant body weight loss was observed in the MPT0E028 treatment groups, indicating good tolerability at the tested doses.[2][3][4]

Experimental Protocols

Human Colorectal Cancer Xenograft Model

This protocol details the establishment of a human colorectal cancer (HCT116) xenograft model in nude mice and subsequent treatment with MPT0E028.

Materials:

- HCT116 human colorectal carcinoma cells
- Female athymic nude mice (8 weeks old)
- MPT0E028
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Matrigel (optional)
- Sterile PBS
- Trypsin-EDTA
- Cell culture medium (e.g., McCoy's 5A)
- Calipers
- Syringes and needles (27-gauge)
- Oral gavage needles

Protocol:

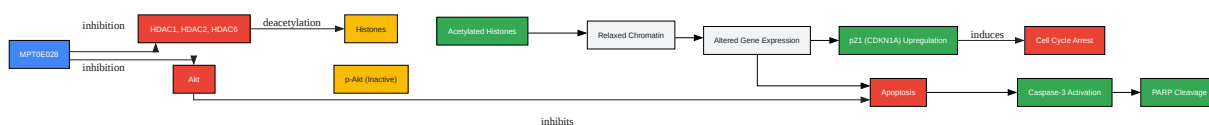
- Cell Culture: Culture HCT116 cells in the recommended medium until they reach 80-90% confluency.
- Cell Preparation for Implantation:
 - Wash cells with sterile PBS.
 - Harvest cells using Trypsin-EDTA and neutralize with complete medium.

- Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5×10^7 cells/mL.
- Tumor Implantation:
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow until they reach a palpable size (approximately 50-100 mm³).
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Animal Grouping and Treatment:
 - Randomize mice into treatment groups (e.g., Vehicle control, MPT0E028 50 mg/kg, MPT0E028 100 mg/kg, SAHA 100 mg/kg).
 - Prepare MPT0E028 in the appropriate vehicle.
 - Administer MPT0E028 or vehicle daily via oral gavage.
- Monitoring:
 - Monitor animal body weight and general health status 2-3 times per week.
 - Continue treatment for the duration of the study (e.g., 20 days).
- Endpoint:
 - At the end of the study, euthanize mice according to approved institutional guidelines.
 - Excise tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizations

Signaling Pathways Modulated by MPT0E028

MPT0E028 exerts its anti-tumor effects through the inhibition of HDACs and the subsequent modulation of downstream signaling pathways, including the induction of apoptosis and the inhibition of the pro-survival Akt pathway.[1][6]

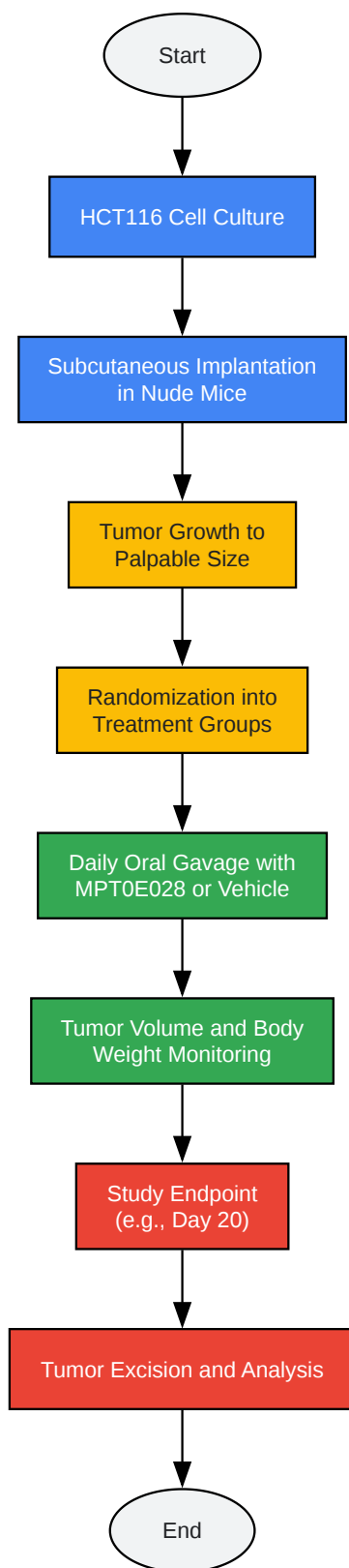


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Caption: MPT0E028 signaling pathway in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the in vivo evaluation of MPT0E028 in a mouse xenograft model.



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Caption: Experimental workflow for MPT0E028 in vivo study.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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